molecular formula C17H19F3N4O B4570389 2-[6-CYCLOPROPYL-3-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]-1-(1-PYRROLIDINYL)-1-ETHANONE

2-[6-CYCLOPROPYL-3-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]-1-(1-PYRROLIDINYL)-1-ETHANONE

Cat. No.: B4570389
M. Wt: 352.35 g/mol
InChI Key: LHDOFHFHBUKTDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[6-CYCLOPROPYL-3-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]-1-(1-PYRROLIDINYL)-1-ETHANONE is a useful research compound. Its molecular formula is C17H19F3N4O and its molecular weight is 352.35 g/mol. The purity is usually 95%.
The exact mass of the compound 6-cyclopropyl-3-methyl-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is 352.15109573 g/mol and the complexity rating of the compound is 519. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactivity

Polyazanaphthalenes Synthesis : Ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates were converted into various naphthalene and pyridine derivatives, showcasing the compound's utility in synthesizing complex organic structures with potential for diverse chemical reactivity and applications (Harb et al., 1989).

Regioselective Synthesis : Demonstrates the synthesis of pyridine derivatives, indicating the potential of such compounds in creating targeted molecules for research and development purposes (Yang et al., 2013).

Potential Anticancer Applications

Novel Pyrazolopyrimidines Derivatives : Synthesis and evaluation of pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents highlight the potential therapeutic applications of pyrazolo[3,4-b]pyridine derivatives in cancer treatment and inflammation (Rahmouni et al., 2016).

Applications in Materials Science

Junction Characteristics of Pyrazolo Pyridine Derivatives : Investigation into the optical and diode characteristics of pyrazolo[4,3-b]pyridine derivatives reveals their potential utility in materials science, particularly in the fabrication of photosensors and electronic devices (Zedan et al., 2020).

Antiviral and Antibacterial Activities

Synthesis and Antiviral Activities : A study on the synthesis, characterization, and evaluation of antiviral activities of pyridopyrazolotriazines suggests the potential of pyrazolo[3,4-b]pyridine derivatives in developing new antiviral agents (Attaby et al., 2007).

Antibacterial Evaluation : The creation of novel heterocyclic compounds containing a sulfonamido moiety, with some showing high antibacterial activities, underlines the relevance of pyrazolo[3,4-b]pyridine derivatives in antimicrobial research (Azab et al., 2013).

Properties

IUPAC Name

2-[6-cyclopropyl-3-methyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F3N4O/c1-10-15-12(17(18,19)20)8-13(11-4-5-11)21-16(15)24(22-10)9-14(25)23-6-2-3-7-23/h8,11H,2-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHDOFHFHBUKTDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(F)(F)F)CC(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[6-CYCLOPROPYL-3-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]-1-(1-PYRROLIDINYL)-1-ETHANONE
Reactant of Route 2
Reactant of Route 2
2-[6-CYCLOPROPYL-3-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]-1-(1-PYRROLIDINYL)-1-ETHANONE
Reactant of Route 3
Reactant of Route 3
2-[6-CYCLOPROPYL-3-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]-1-(1-PYRROLIDINYL)-1-ETHANONE
Reactant of Route 4
Reactant of Route 4
2-[6-CYCLOPROPYL-3-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]-1-(1-PYRROLIDINYL)-1-ETHANONE
Reactant of Route 5
Reactant of Route 5
2-[6-CYCLOPROPYL-3-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]-1-(1-PYRROLIDINYL)-1-ETHANONE
Reactant of Route 6
Reactant of Route 6
2-[6-CYCLOPROPYL-3-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]-1-(1-PYRROLIDINYL)-1-ETHANONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.